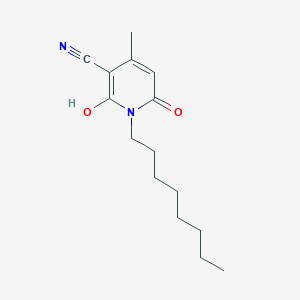
2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones This compound is characterized by the presence of a hydroxyl group, a methyl group, an octyl chain, and a carbonitrile group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol under reflux conditions. The resulting intermediate is then subjected to cyclization to form the desired pyridone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: Formation of 6-hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-amine.
Substitution: Formation of various substituted pyridone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the octyl chain, which may affect its solubility and biological activity.
6-Hydroxy-4-methyl-1-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a phenyl group instead of an octyl chain, which may influence its chemical properties and applications.
Uniqueness
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the octyl chain, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to similar compounds .
Properties
CAS No. |
55621-53-9 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-1-octyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-5-6-7-8-9-17-14(18)10-12(2)13(11-16)15(17)19/h10,19H,3-9H2,1-2H3 |
InChI Key |
GLPQEOYSCRFXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(C(=C1O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















